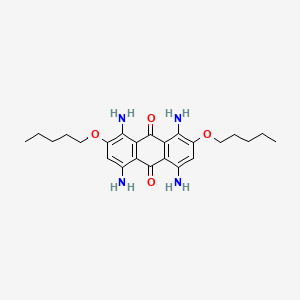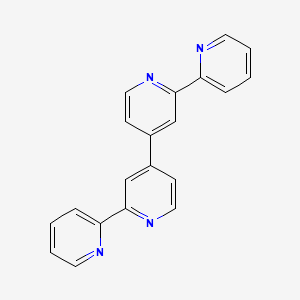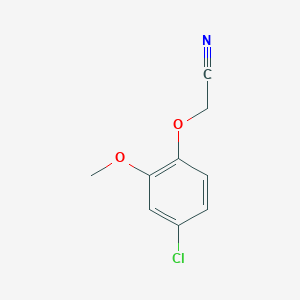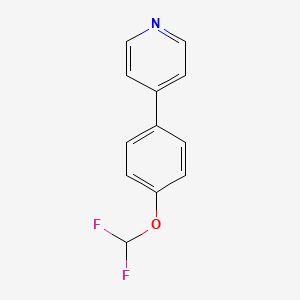![molecular formula C66H62F4N4O2S2 B15251173 2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile is a highly complex organic molecule. It features multiple functional groups, including cyano groups, fluorinated indene moieties, and a pentacyclic core structure. Such compounds are often of interest in materials science, particularly in the development of organic semiconductors and photovoltaic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indene core, introduction of fluorine atoms, and the construction of the pentacyclic structure. Typical reaction conditions might include:
Formation of the indene core: This could involve cyclization reactions, often catalyzed by acids or bases.
Fluorination: Introduction of fluorine atoms might be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Pentacyclic structure formation: This could involve a series of cycloaddition reactions, possibly under high-temperature conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of each synthetic step to maximize yield and purity. This might involve:
Flow chemistry: Continuous flow reactors can improve reaction efficiency and scalability.
Catalysis: Use of catalysts to lower activation energies and increase reaction rates.
Purification: Techniques like chromatography and recrystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indene moieties.
Reduction: Reduction reactions could target the cyano groups, converting them to amines.
Substitution: Halogen atoms (fluorine) might be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indenes or pentacyclic derivatives.
科学的研究の応用
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in bioimaging or as a fluorescent probe.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
作用機序
The mechanism of action would depend on the specific application. For example:
In organic electronics: The compound might function as a charge carrier, with its electronic properties influenced by the fluorine atoms and cyano groups.
In biological systems: It might interact with specific proteins or nucleic acids, with the cyano groups playing a key role in binding.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetracyanoethylene: Another cyano-containing compound with applications in organic electronics.
Fluorinated indenes: Compounds with similar indene cores but different substituents.
Pentacyclic aromatic hydrocarbons: Compounds with similar core structures but lacking the cyano and fluorine groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and a complex pentacyclic structure, which could confer unique electronic and photophysical properties.
特性
分子式 |
C66H62F4N4O2S2 |
|---|---|
分子量 |
1083.3 g/mol |
IUPAC名 |
2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C66H62F4N4O2S2/c1-5-9-13-17-21-65(22-18-14-10-6-2)51-29-48-52(30-47(51)63-53(65)27-41(77-63)25-49-59(39(35-71)36-72)43-31-55(67)57(69)33-45(43)61(49)75)66(23-19-15-11-7-3,24-20-16-12-8-4)54-28-42(78-64(48)54)26-50-60(40(37-73)38-74)44-32-56(68)58(70)34-46(44)62(50)76/h25-34H,5-24H2,1-4H3/b49-25-,50-26- |
InChIキー |
GOELTBVTOSCIEU-MNVDYYKOSA-N |
異性体SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)/C=C\5/C(=C(C#N)C#N)C6=CC(=C(C=C6C5=O)F)F)C(C7=C3SC(=C7)/C=C\8/C(=C(C#N)C#N)C9=CC(=C(C=C9C8=O)F)F)(CCCCCC)CCCCCC)CCCCCC |
正規SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=C5C(=C(C#N)C#N)C6=CC(=C(C=C6C5=O)F)F)C(C7=C3SC(=C7)C=C8C(=C(C#N)C#N)C9=CC(=C(C=C9C8=O)F)F)(CCCCCC)CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
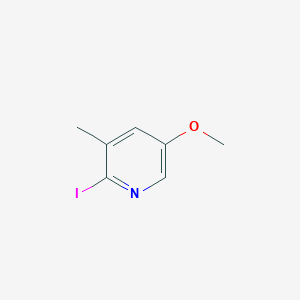


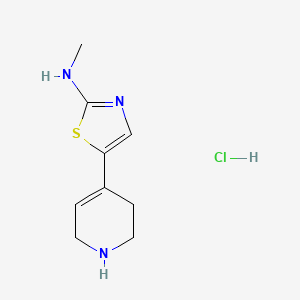
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)

![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
